5-(4-Ethylthiophenyl)-3-methylphenol
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Overview
Description
5-(4-Ethylthiophenyl)-3-methylphenol is an organic compound characterized by a phenolic structure with an ethylthio group attached to the phenyl ring
Preparation Methods
The synthesis of 5-(4-Ethylthiophenyl)-3-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 4-ethylthiophenol with 3-methylphenol under specific conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
5-(4-Ethylthiophenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced phenolic derivatives.
Scientific Research Applications
5-(4-Ethylthiophenyl)-3-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-3-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing biological pathways. The ethylthio group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Similar compounds to 5-(4-Ethylthiophenyl)-3-methylphenol include other phenolic derivatives with different substituents. For example:
4-Ethylphenol: Lacks the thio group, resulting in different chemical and biological properties.
3-Methylphenol: Lacks the ethylthio group, affecting its reactivity and applications.
4-Methylthiophenol: Similar structure but with different substitution patterns, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
3-(4-ethylsulfanylphenyl)-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-3-17-15-6-4-12(5-7-15)13-8-11(2)9-14(16)10-13/h4-10,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVMMQMSIYUSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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